Cas no 1696848-79-9 (2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine)
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine
- AKOS026736369
- EN300-1234331
- 1696848-79-9
- 2.2-difluoro-1-(thiophen-3-yl)ethan-1-amine
-
- Inchi: 1S/C6H7F2NS/c7-6(8)5(9)4-1-2-10-3-4/h1-3,5-6H,9H2
- InChI Key: QKGAOHIMLVVRPU-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(C(F)F)N
Computed Properties
- Exact Mass: 163.02672673g/mol
- Monoisotopic Mass: 163.02672673g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 54.3Ų
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1234331-1.0g |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1234331-50mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 50mg |
$888.0 | 2023-10-02 | ||
| Enamine | EN300-1234331-100mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 100mg |
$930.0 | 2023-10-02 | ||
| Enamine | EN300-1234331-250mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 250mg |
$972.0 | 2023-10-02 | ||
| Enamine | EN300-1234331-500mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 500mg |
$1014.0 | 2023-10-02 | ||
| Enamine | EN300-1234331-1000mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 1000mg |
$1057.0 | 2023-10-02 | ||
| Enamine | EN300-1234331-2500mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 2500mg |
$2071.0 | 2023-10-02 | ||
| Enamine | EN300-1234331-5000mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 5000mg |
$3065.0 | 2023-10-02 | ||
| Enamine | EN300-1234331-10000mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 10000mg |
$4545.0 | 2023-10-02 |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine
Comprehensive Overview of 2,2-Difluoro-1-(thiophen-3-yl)ethan-1-amine (CAS No. 1696848-79-9)
2,2-Difluoro-1-(thiophen-3-yl)ethan-1-amine (CAS No. 1696848-79-9) is a fluorinated organic compound featuring a thiophene ring, which has garnered significant attention in pharmaceutical and agrochemical research. The presence of difluoro and thiophene moieties makes this compound a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for central nervous system (CNS) targets, due to its unique physicochemical properties.
The compound's molecular structure combines a thiophene-3-yl group with an amine functionality, offering excellent opportunities for derivatization. This structural flexibility aligns with current trends in fragment-based drug design (FBDD), where small molecules like 2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine serve as building blocks for larger pharmacophores. Its lipophilicity and hydrogen-bonding capacity are critical for optimizing drug-like properties, a hot topic in medicinal chemistry forums.
In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and membrane permeability. 2,2-Difluoro-1-(thiophen-3-yl)ethan-1-amine fits this trend, as evidenced by its inclusion in patents targeting GPCR modulators and enzyme inhibitors. Its CAS No. 1696848-79-9 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening (HTS) campaigns.
From a synthetic perspective, the compound's amine group allows for straightforward amide coupling or reductive amination, key reactions in combinatorial chemistry. The thiophene ring further enables cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, which are pivotal for constructing heterocyclic libraries. These attributes make it a valuable asset for parallel synthesis and lead optimization workflows.
Environmental and regulatory considerations also play a role in its application. Unlike some traditional amines, 2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine exhibits favorable green chemistry metrics, including reduced toxicity profiles. This aligns with the growing emphasis on sustainable synthesis in the chemical industry, a topic dominating conferences like the ACS Green Chemistry Institute forums.
In summary, 2,2-Difluoro-1-(thiophen-3-yl)ethan-1-amine (CAS No. 1696848-79-9) represents a compelling case study in modern molecular design. Its dual functionality, coupled with the rising interest in fluorine-containing scaffolds, positions it as a key player in next-generation therapeutic development. As research continues to uncover its full potential, this compound is poised to remain a focal point in both academic and industrial settings.
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